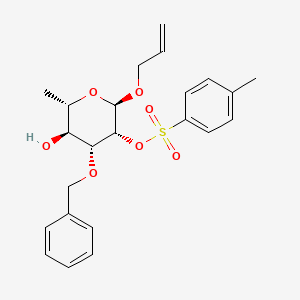

Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside

CAS No.:

Cat. No.: VC15803569

Molecular Formula: C23H28O7S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28O7S |

|---|---|

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | [(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1 |

| Standard InChI Key | RLMTZCLXZGAZDY-AZCFJWIISA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |

| Canonical SMILES | CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an α-L-rhamnopyranoside core, a deoxy sugar with a methyl group at the C6 position. Key substituents include:

-

A 3-O-benzyl group providing steric protection for the C3 hydroxyl.

-

A 2-O-p-toluenesulfonyl (tosyl) group acting as a leaving group for subsequent nucleophilic substitutions.

-

An allyl glycoside at the anomeric position, enabling further functionalization via thiol-ene or oxidation reactions.

The IUPAC name, , reflects its stereochemical complexity.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 940274-22-6 |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Stable under inert conditions; sensitive to acidic hydrolysis |

The tosyl group’s electron-withdrawing nature enhances the reactivity of the C2 position, making it susceptible to displacement by nucleophiles such as azides or amines .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with L-rhamnose, which undergoes sequential protection and derivatization:

-

Benzylation: Selective protection of the C3 hydroxyl using benzyl bromide in the presence of a base (e.g., NaH).

-

Tosylation: Reaction of the C2 hydroxyl with p-toluenesulfonyl chloride under controlled conditions to install the tosyl group.

-

Allylation: Introduction of the allyl group at the anomeric center via Fischer glycosidation or Koenigs-Knorr methods.

Analytical Characterization

-

NMR Spectroscopy: and NMR confirm regioselective substitutions. Key signals include:

-

Allyl protons: δ 5.8–6.0 ppm (m, 1H, CH=CH–).

-

Tosyl aromatic protons: δ 7.3–7.8 ppm (d, 4H, Ar–H).

-

-

Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 449.15 [M+H].

Applications in Biomedical Research

Glycosylation Studies

The compound’s tosyl group serves as a versatile handle for constructing glycosidic linkages. For example, nucleophilic displacement at C2 enables the synthesis of 2-amino-2-deoxy derivatives, which are precursors to bioactive aminoglycosides .

Drug Discovery

While direct therapeutic applications remain underexplored, structural analogs have shown:

-

Antimicrobial Activity: Modified rhamnosides inhibit bacterial cell wall synthesis .

-

Anti-inflammatory Effects: Glycoside derivatives modulate Toll-like receptor signaling .

Future Directions and Challenges

Despite its utility, limitations persist:

-

Stereochemical Complexity: Multi-step synthesis necessitates advanced purification techniques.

-

Bioavailability: The allyl group’s metabolic instability may limit in vivo applications.

Ongoing research aims to streamline synthetic protocols and explore novel derivatives for targeted drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume